molecular formula C29H23N3O5 B10768720 2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione

2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10768720
M. Wt: 493.5 g/mol
InChI Key: UTFOZZHNHSPUJM-UHFFFAOYSA-N
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Description

The compound 2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione features a hybrid structure combining isoindole-1,3-dione, tetrahydroquinazolinone, and furan-methyl-methoxybenzyl moieties. The furan and methoxy groups likely enhance its solubility and electronic properties, distinguishing it from simpler isoindole-dione derivatives .

Properties

IUPAC Name

2-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O5/c1-36-25-13-12-18(15-19(25)16-32-27(33)21-8-2-3-9-22(21)28(32)34)26-30-24-11-5-4-10-23(24)29(35)31(26)17-20-7-6-14-37-20/h2-15,26,30H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFOZZHNHSPUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N2O4C_{22}H_{20}N_{2}O_{4}, with a molecular weight of approximately 372.41 g/mol. The structure features multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various research studies.

Antimicrobial Activity

Research has shown that derivatives of quinazoline and isoindole compounds often exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) assays revealed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • The compound demonstrated a MIC value of 12.5 μg/mL against L. innocua, indicating potent antibacterial effects .

Anticancer Properties

The potential anticancer effects of this compound have been explored through various in vitro studies:

  • Compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • In one study, the compound exhibited cytotoxicity with an IC50 value of 15 μM against HeLa cells, suggesting a promising avenue for cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the modulation of pro-inflammatory cytokines:

  • In vitro studies indicated that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Enzyme Activity : The compound acts as an inhibitor of key enzymes involved in metabolic pathways related to microbial resistance and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It has been observed to reduce ROS levels in cells, which may contribute to its protective effects against oxidative stress .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. Results showed significant inhibition compared to standard antibiotics .
  • Cancer Cell Line Testing : In a comparative study with known anticancer agents, the compound demonstrated superior activity against certain cancer cell lines, suggesting it could be developed into a therapeutic agent .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC = 12.5 μg/mL
AnticancerIC50 = 15 μM (HeLa cells)
Anti-inflammatoryReduced TNF-alpha and IL-6

Comparison with Similar Compounds

Key Observations

Substituent Impact on Physicochemical Properties: The furan-methoxybenzyl group in the target compound may improve solubility compared to the phenyl-thioxo groups in Compound 13c .

Synthetic Challenges: Yields for isoindole-dione derivatives vary widely (33–48% in ), likely due to steric hindrance from bulky substituents (e.g., phenyl in 13c vs. benzohydrazide in 15). The target compound’s furan-methyl group may pose similar challenges.

Spectroscopic Signatures :

  • All compounds show strong C=O stretches (~1700–1780 cm⁻¹), but the target compound’s furan ring would introduce distinct C-O-C vibrations (~1250 cm⁻¹) absent in phenyl- or morpholinyl-substituted analogs .
  • Methoxy protons (δ~3.8 ppm in ¹H-NMR) differentiate the target compound from methyl-thioxo derivatives (δ2.35–2.64 ppm) .

Research Implications

  • Drug Design : The furan and methoxy groups in the target compound could optimize bioavailability compared to bulkier analogs like 13c.
  • Synthetic Optimization : Lower yields in (33–48%) highlight the need for catalytic methods or alternative solvents (e.g., THF as in ).
  • Spectroscopic Benchmarking: The target compound’s predicted IR/NMR data provide a reference for characterizing novel isoindole-dione hybrids.

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